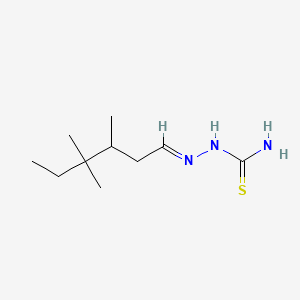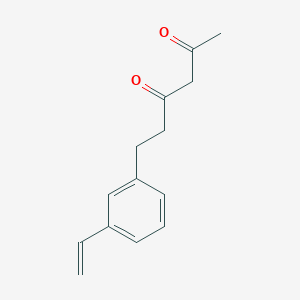
6-(3-Ethenylphenyl)hexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Ethenylphenyl)hexane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is characterized by the presence of a phenyl group substituted with an ethenyl group at the third position and a hexane-2,4-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethenylphenyl)hexane-2,4-dione typically involves the reaction of 3-ethenylphenylmagnesium bromide with hexane-2,4-dione under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Ethenylphenyl)hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone groups to diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6-(3-Ethenylphenyl)hexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(3-Ethenylphenyl)hexane-2,4-dione involves its interaction with various molecular targets. The diketone groups can act as electrophilic centers, facilitating reactions with nucleophiles. Additionally, the phenyl ring can undergo aromatic interactions, contributing to the compound’s overall reactivity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Hexane-2,4-dione: A simpler diketone with similar reactivity but lacking the phenyl and ethenyl groups.
3-Ethenylphenyl derivatives: Compounds with the same phenyl substitution but different backbone structures.
Cyclohexane-2,4-dione: A cyclic diketone with comparable chemical properties.
Uniqueness
6-(3-Ethenylphenyl)hexane-2,4-dione is unique due to the combination of its phenyl and ethenyl groups with the hexane-2,4-dione backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
63353-09-3 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
6-(3-ethenylphenyl)hexane-2,4-dione |
InChI |
InChI=1S/C14H16O2/c1-3-12-5-4-6-13(10-12)7-8-14(16)9-11(2)15/h3-6,10H,1,7-9H2,2H3 |
Clave InChI |
QBWQHMLFRVYSBG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)CCC1=CC(=CC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
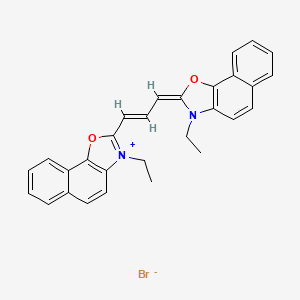
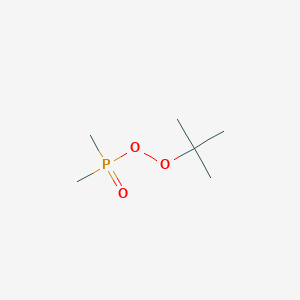
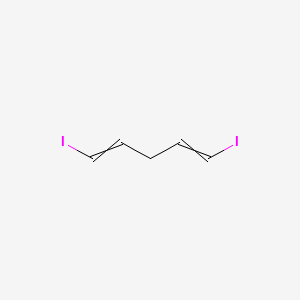
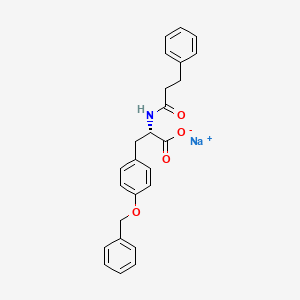
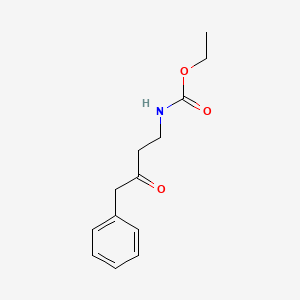
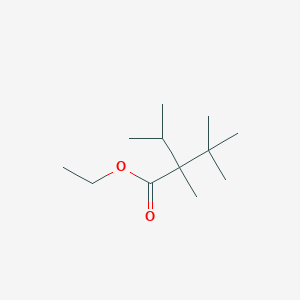
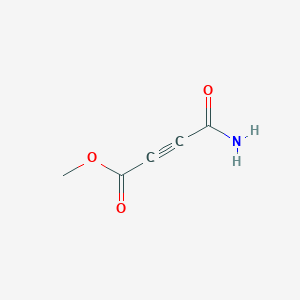
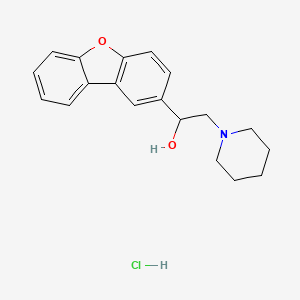
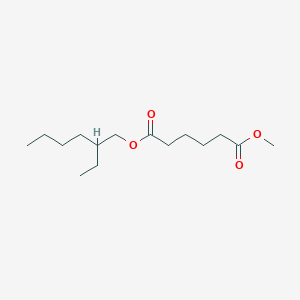
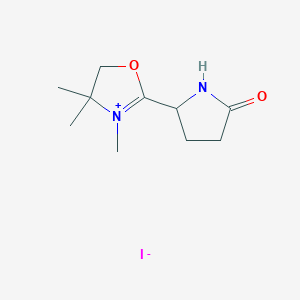
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
